molecular formula C19H16ClN3O2 B11569462 5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile

5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile

Cat. No.: B11569462
M. Wt: 353.8 g/mol
InChI Key: TWIHWMVOGUWKLA-UHFFFAOYSA-N
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Description

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a chlorophenyl group, and a methylphenoxy group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylamino]-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H16ClN3O2/c1-13-6-2-5-9-17(13)24-12-18-23-16(10-21)19(25-18)22-11-14-7-3-4-8-15(14)20/h2-9,22H,11-12H2,1H3

InChI Key

TWIHWMVOGUWKLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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